

Solubility of 5-Bromopyridazin-4-amine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromopyridazin-4-amine

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An In-depth Technical Guide to the Solubility of **5-Bromopyridazin-4-amine** in Organic Solvents for Pharmaceutical Development

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Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.^{[1][2]} **5-Bromopyridazin-4-amine**, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry. However, a comprehensive understanding of its solubility profile in various organic solvents—a prerequisite for efficient process development, formulation, and preclinical screening—is not widely documented. This technical guide provides a foundational framework for researchers, chemists, and formulation scientists. It outlines the theoretical principles governing the solubility of **5-Bromopyridazin-4-amine** based on its physicochemical properties and presents a robust, step-by-step experimental protocol for its empirical determination using the gold-standard shake-flask method.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.^[2] For an orally administered drug, dissolution is the rate-limiting step for absorption; an API must be in solution to permeate biological

membranes and enter systemic circulation.[2][3] Insufficient solubility can lead to a cascade of developmental challenges, including:

- **Low Bioavailability:** Poorly soluble compounds often exhibit incomplete and erratic absorption, compromising therapeutic efficacy.[2][4]
- **Formulation Hurdles:** Developing stable and effective dosage forms for insoluble compounds is complex and costly.[1][3]
- **Inaccurate Preclinical Data:** Compound precipitation in in vitro assays can lead to misleading structure-activity relationship (SAR) data, hindering the drug discovery process.[4][5]

Given that over 40% of new chemical entities are poorly soluble in aqueous media, a thorough characterization of their solubility in both aqueous and organic systems is imperative from the earliest stages of development.[2][4] This guide focuses specifically on **5-Bromopyridazin-4-amine**, providing the necessary tools to build a comprehensive solubility profile.

Physicochemical Characterization of 5-Bromopyridazin-4-amine

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of **5-Bromopyridazin-4-amine**, featuring a polar pyridazine core, a hydrogen-bond-donating amine group, and an electronegative bromine atom, dictates its interactions with various solvents.

Property	Value	Source
Molecular Formula	C ₄ H ₄ BrN ₃	[6]
Molecular Weight	174.00 g/mol	[6]
Appearance	Yellow to brown solid	[7]
Predicted Boiling Point	354.9 ± 22.0 °C	[7]
Predicted Density	1.844 ± 0.06 g/cm ³	[7]
Predicted pKa	4.50 ± 0.10	[7]

Causality Analysis:

- **Polarity and Hydrogen Bonding:** The presence of the amine (-NH₂) group and the nitrogen atoms in the pyridazine ring allows **5-Bromopyridazin-4-amine** to act as both a hydrogen bond donor and acceptor. This suggests a strong affinity for polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents).
- **pKa:** The predicted pKa of 4.50 indicates that **5-Bromopyridazin-4-amine** is a weak base. [7] Its solubility in aqueous systems will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble protonated salt.
- **Principle of "Like Dissolves Like":** Based on its polar and hydrogen-bonding nature, the molecule is expected to exhibit higher solubility in polar solvents (e.g., DMSO, DMF, Methanol) and significantly lower solubility in non-polar solvents (e.g., Hexane, Toluene).[8]

Rationale for Solvent Selection in Experimental Studies

A systematic approach to solvent selection is crucial for building a useful solubility profile. Solvents should be chosen to represent a range of polarities and functionalities commonly used in pharmaceutical development.

Solvent Class	Example Solvents	Rationale for Inclusion	Predicted Solubility
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)	High dipole moments effectively solvate polar molecules. DMSO is a common solvent for initial compound screening.	High
Polar Protic	Methanol (MeOH), Ethanol (EtOH), Water	Capable of hydrogen bonding, which should strongly interact with the amine and pyridazine nitrogens.	Moderate to High
Non-Polar	Hexane, Toluene, Dichloromethane (DCM)	Used in synthesis and purification; data is relevant for process chemistry. DCM has a moderate dipole moment.	Low to Very Low
Ethers	Tetrahydrofuran (THF), 1,4-Dioxane	Common reaction and extraction solvents with moderate polarity.	Low to Moderate

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the industry-standard technique for determining equilibrium solubility.[9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved API.

Safety Precautions

Authoritative Grounding: A specific Safety Data Sheet (SDS) for **5-Bromopyridazin-4-amine** is not readily available. Therefore, handling should be based on the safety profiles of structurally similar and potentially more hazardous compounds, such as 4-Amino-5-bromo-2-chloropyridine.^{[10][11]}

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.^{[10][12]}
- Disposal: Dispose of waste according to institutional and local regulations.

Materials and Reagents

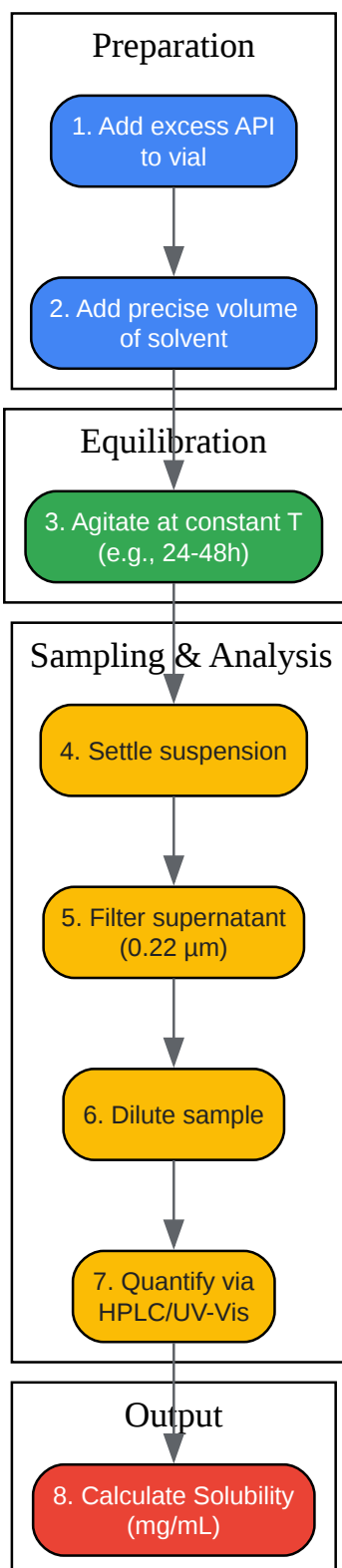
- **5-Bromopyridazin-4-amine** (solid)
- Selected organic solvents (HPLC grade or equivalent)
- Glass vials with screw caps (e.g., 2-4 mL)
- Orbital shaker or rotator with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
- Autosampler vials for analysis
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

- Preparation of Stock Standard: Accurately weigh a small amount of **5-Bromopyridazin-4-amine** and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution for analytical quantification.

- **Calibration Curve:** Prepare a series of dilutions from the stock standard to generate a calibration curve using the chosen analytical method (HPLC or UV-Vis). This is essential for accurate concentration measurement.
- **Sample Preparation:** Add an excess amount of solid **5-Bromopyridazin-4-amine** to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 2-5 mg of solid.
- **Solvent Addition:** Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time. A minimum of 24 hours is recommended to ensure equilibrium is reached, though preliminary tests at different time points (e.g., 24, 48, 72 hours) can confirm this.^[9]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into an autosampler vial.^[9] This step is critical to remove all undissolved particles.
- **Dilution:** Immediately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the calibration curve. This also prevents potential precipitation upon cooling.^[9]
- **Quantification:** Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of dissolved **5-Bromopyridazin-4-amine**.
- **Calculation:** Calculate the solubility using the measured concentration, accounting for the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Experimental Workflow Diagram



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Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvent systems and provides a valuable reference for future development activities.

Table Template for Experimental Solubility Data of **5-Bromopyridazin-4-amine** at 25 °C

Solvent Class	Solvent	Polarity Index	Solubility (mg/mL)	Observations
Polar Aprotic	DMSO	7.2	Experimental Value	e.g., Clear solution
DMF	6.4	Experimental Value	e.g., Clear solution	
Acetonitrile	5.8	Experimental Value	e.g., Hazy	
Polar Protic	Methanol	5.1	Experimental Value	e.g., Clear solution
Ethanol	4.3	Experimental Value	e.g., Undissolved solid	
Non-Polar	Dichloromethane	3.1	Experimental Value	e.g., Undissolved solid
Toluene	2.4	Experimental Value	e.g., Undissolved solid	
Hexane	0.1	Experimental Value	e.g., Undissolved solid	

Application of Data:

- **Process Chemistry:** Solubility data in solvents like acetonitrile, DCM, and toluene informs choices for reaction conditions and purification strategies (e.g., crystallization).

- Formulation Science: High solubility in solvents like DMSO or alcohols can guide the development of liquid formulations for preclinical toxicity studies.[13]
- Crystallization Studies: Understanding the solubility profile is fundamental to designing crystallization processes for API polymorph screening and manufacturing.

Conclusion

While public data on the solubility of **5-Bromopyridazin-4-amine** is scarce, a robust profile can be generated through systematic and well-designed experimentation. By leveraging an understanding of its physicochemical properties to guide solvent selection and employing the standardized shake-flask protocol detailed herein, researchers can obtain the high-quality data necessary to de-risk and accelerate the drug development process. This guide provides both the theoretical foundation and the practical methodology to empower scientists in this critical characterization step.

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- To cite this document: BenchChem. [Solubility of 5-Bromopyridazin-4-amine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1444788#solubility-of-5-bromopyridazin-4-amine-in-organic-solvents]

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